6alpha-Hydroxy Desacetyl Norgestimate
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Overview
Description
6alpha-Hydroxy Desacetyl Norgestimate is a derivative and impurity of Norgestimate, a synthetic progestin used in hormonal contraceptives. This compound has the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol . It is often studied for its role in the metabolism and pharmacokinetics of Norgestimate.
Preparation Methods
The synthesis of 6alpha-Hydroxy Desacetyl Norgestimate involves multiple steps, starting from Norgestimate. The process typically includes hydrolysis and hydroxylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
6alpha-Hydroxy Desacetyl Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
6alpha-Hydroxy Desacetyl Norgestimate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Norgestimate and its metabolites.
Biology: The compound is studied for its role in the metabolic pathways of progestins.
Medicine: Research focuses on its pharmacokinetics and potential effects on hormonal regulation.
Industry: It is used in the quality control of pharmaceutical products containing Norgestimate.
Mechanism of Action
The mechanism of action of 6alpha-Hydroxy Desacetyl Norgestimate involves its interaction with progesterone receptors. As a metabolite of Norgestimate, it contributes to the overall progestogenic activity by binding to these receptors and modulating gene expression. This interaction leads to the suppression of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation .
Comparison with Similar Compounds
6alpha-Hydroxy Desacetyl Norgestimate can be compared with other similar compounds, such as:
Norgestimate: The parent compound, used widely in hormonal contraceptives.
17-Desacetyl Norgestimate: Another metabolite of Norgestimate, studied for its pharmacokinetics.
Levonorgestrel: A related progestin with similar contraceptive effects but different metabolic pathways.
The uniqueness of this compound lies in its specific hydroxylation at the 6alpha position, which influences its metabolic stability and activity .
Properties
Molecular Formula |
C21H29NO3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(3E,6S,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-diol |
InChI |
InChI=1S/C21H29NO3/c1-3-20-9-7-15-14-6-5-13(22-25)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-25H,3,5-10,12H2,1H3/b22-13+/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
GRDURFVEBUNOGN-FWVXYVFHSA-N |
Isomeric SMILES |
CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@H](CC3C1CC[C@]2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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